molecular formula C10H14Br2O3 B14634663 Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate CAS No. 55310-50-4

Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B14634663
CAS No.: 55310-50-4
M. Wt: 342.02 g/mol
InChI Key: CQGCNWBNMDFVNA-UHFFFAOYSA-N
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Description

Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H14Br2O3 and a molecular weight of 342.024 g/mol . It is a derivative of cyclohexane, featuring two bromine atoms, a methyl group, and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate typically involves the bromination of a precursor compound, such as ethyl 3-oxocyclohexane-1-carboxylate . The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s derivatives may be explored for their biological activity and potential use in drug development.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atoms and the ester group play crucial roles in its reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

55310-50-4

Molecular Formula

C10H14Br2O3

Molecular Weight

342.02 g/mol

IUPAC Name

ethyl 3,3-dibromo-1-methyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H14Br2O3/c1-3-15-8(14)9(2)5-4-6-10(11,12)7(9)13/h3-6H2,1-2H3

InChI Key

CQGCNWBNMDFVNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC(C1=O)(Br)Br)C

Origin of Product

United States

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